Ethyl({2-[methyl(prop-2-en-1-yl)amino]ethyl})amine Ethyl({2-[methyl(prop-2-en-1-yl)amino]ethyl})amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17812604
InChI: InChI=1S/C8H18N2/c1-4-7-10(3)8-6-9-5-2/h4,9H,1,5-8H2,2-3H3
SMILES:
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol

Ethyl({2-[methyl(prop-2-en-1-yl)amino]ethyl})amine

CAS No.:

Cat. No.: VC17812604

Molecular Formula: C8H18N2

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl({2-[methyl(prop-2-en-1-yl)amino]ethyl})amine -

Specification

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
IUPAC Name N-ethyl-N'-methyl-N'-prop-2-enylethane-1,2-diamine
Standard InChI InChI=1S/C8H18N2/c1-4-7-10(3)8-6-9-5-2/h4,9H,1,5-8H2,2-3H3
Standard InChI Key BLFGTCLYARJDIH-UHFFFAOYSA-N
Canonical SMILES CCNCCN(C)CC=C

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

Ethyl({2-[methyl(prop-2-en-1-yl)amino]ethyl})amine, systematically named N-ethyl-N'-methyl-N'-prop-2-enylethane-1,2-diamine, belongs to the class of secondary amines. Its structure features:

  • A central ethyl group bonded to a nitrogen atom.

  • A methyl-substituted prop-2-en-1-yl group attached to the same nitrogen.

  • An ethylene spacer linking the secondary amine to a primary amine group.

The compound’s IUPAC name and Canonical SMILES (CCNCCN(C)CC=C) confirm its branched topology. The presence of the prop-2-en-1-yl group introduces a reactive alkene moiety, enabling participation in cycloaddition or polymerization reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₈N₂
Molecular Weight142.24 g/mol
IUPAC NameN-ethyl-N'-methyl-N'-prop-2-enylethane-1,2-diamine
Standard InChIInChI=1S/C8H18N2/c1-4-7-10(3)8-6-9-5-2/h4,9H,1,5-8H2,2-3H3
Canonical SMILESCCNCCN(C)CC=C

Synthesis and Reaction Mechanisms

Primary Synthesis Route

The compound is synthesized via N-alkylation of amines, a method widely used for secondary amine production. Key steps include:

  • Alkylation of Methylamine: Reacting methylamine with a prop-2-en-1-yl halide under controlled conditions.

  • Ethylene Spacer Introduction: Coupling the intermediate with ethylenediamine derivatives.

  • Purification: Column chromatography (hexane:chloroform gradients) isolates the final product .

Reaction conditions (e.g., temperature, solvent polarity) critically influence yield. For example, methanol as a solvent at 20°C with ice-cooling minimizes side reactions . Thin-layer chromatography (TLC) monitors progress, ensuring optimal conversion.

Byproduct Management

Competing reactions, such as over-alkylation or isomerization of the prop-2-en-1-yl group, necessitate precise stoichiometric control. Post-synthesis, silica gel chromatography effectively separates undesired byproducts like tertiary amines or oligomers .

Applications in Scientific Research

Medicinal Chemistry

The compound’s dual amine functionality and alkene group make it a candidate for:

  • Drug Delivery Systems: Conjugation with carboxylic acid-containing therapeutics via Michael addition .

  • Enzyme Inhibition: Preliminary studies suggest interactions with acetylcholinesterase, though mechanistic details are unconfirmed.

Polymer Science

The prop-2-en-1-yl group enables radical-initiated polymerization, forming polyamine-based hydrogels with applications in wastewater treatment (e.g., heavy metal adsorption) .

ApplicationMechanismStatus
Pharmaceutical IntermediatesAlkene-azide cycloadditionExperimental
Polymer CrosslinkersRadical polymerizationProof-of-Concept
Bioimaging ProbesFluorescent tagging via amine conjugationTheoretical

Future Research Directions

Pharmacodynamic Studies

  • Target Identification: Screen interactions with G protein-coupled receptors (GPCRs) using radioligand binding assays.

  • Metabolic Stability: Assess hepatic clearance in vitro using microsomal models.

Material Science Innovations

  • Self-Healing Polymers: Exploit the amine-alkene motif for dynamic covalent networks.

  • Catalyst Design: Test as a ligand in transition metal complexes for asymmetric synthesis.

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